2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group attached to an ethanone backbone, with a hydroxypiperidinyl group at the other end. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with 3-hydroxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: Formation of 2-(2-Chlorophenyl)-1-(3-oxopiperidin-1-yl)ethan-1-one.
Reduction: Formation of 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(3-methoxypiperidin-1-yl)ethan-1-one
- 2-(2-Chlorophenyl)-1-(3-aminopiperidin-1-yl)ethan-1-one
- 2-(2-Chlorophenyl)-1-(3-fluoropiperidin-1-yl)ethan-1-one
Uniqueness
2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the presence of the hydroxyl group on the piperidine ring, which can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the piperidine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-13(17)15-7-3-5-11(16)9-15/h1-2,4,6,11,16H,3,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYARYGLMJIFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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